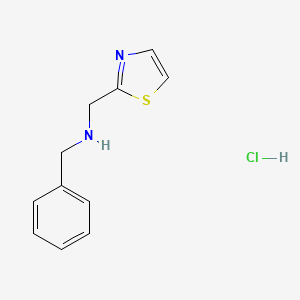

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride

Description

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride is a thiazole-containing amine derivative characterized by a phenyl group attached to a methanamine backbone and a 1,3-thiazol-2-ylmethyl substituent. This compound is often utilized in pharmaceutical and materials science research due to the versatility of the thiazole ring, which is known for its electron-rich aromatic system and bioactivity . The hydrochloride salt form enhances solubility, making it suitable for biological assays and synthetic applications.

Properties

IUPAC Name |

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;/h1-7,12H,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URETZWNNAGYGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=NC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-53-4 | |

| Record name | 2-Thiazolemethanamine, N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride typically involves the reaction of benzylamine with 2-chloromethyl-1,3-thiazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride is a chemical compound used in scientific research across chemistry, biology, medicine, and industry. Its applications stem from its unique structural features, including a thiazole ring and a phenyl group, which contribute to its chemical reactivity and biological activity.

Synthesis and Production

This compound is synthesized by reacting benzylamine with 2-chloromethyl-1,3-thiazole under controlled conditions in a solvent like ethanol or methanol, using a base such as sodium hydroxide or potassium carbonate. Industrial production methods follow similar synthetic routes but are optimized for high yield and purity, with purification techniques like recrystallization or chromatography.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Can undergo nucleophilic substitution reactions, potentially substituting the thiazole ring with different functional groups.

The products of these reactions depend on the specific reagents and conditions used; oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Related Research

Mannich bases, compounds related to this compound, have demonstrated activities such as anti-inflammatory, antibacterial, antifungal, antiviral, antifilarial, anticancer, antiparkinson, and anti-HIV properties . They are also used in the polymer industry as paints and surface-active agents, as well as anticonvulsants .

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the thiazole ring, the position of the thiazole substitution, and the nature of the amine backbone. Below is a comparative analysis:

Table 1: Comparison of Key Structural and Physical Properties

Key Observations from Comparisons

Thiazole Substitution Position :

- The 2-position substitution (as in the target compound) is common in bioactive molecules due to optimal steric and electronic interactions . In contrast, 4-position thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) may exhibit distinct crystallinity, as evidenced by a high melting point (268°C) .

Halogenation (e.g., 4-chlorophenyl in ) increases molecular weight and thermal stability, which is critical for materials science applications .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiazole-CH₂ at δ 4.3–4.5 ppm) and carbon骨架 connectivity.

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–S bonds (~680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 265.08) .

How can computational reaction path search methods enhance the synthesis efficiency of this compound?

Advanced

Quantum chemical calculations (e.g., DFT) and AI-driven platforms (e.g., ICReDD’s workflow) predict reaction pathways and transition states:

- Reaction Optimization : Screen solvent effects, temperature, and catalyst loading computationally to reduce experimental iterations.

- Energy Profiling : Identify low-energy intermediates to minimize side reactions.

- Validation : Cross-check computational predictions with small-scale experiments (mg-scale) before scaling up .

What strategies resolve contradictions in reported synthetic yields of structurally similar thiazole derivatives?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, reaction time) to identify critical factors.

- HPLC Purity Assays : Quantify impurities (e.g., unreacted starting materials) to correlate yield with process variables.

- Cross-Study Meta-Analysis : Compare literature data under standardized conditions (e.g., solvent polarity, catalyst type) to isolate variables causing discrepancies .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How does the stereochemistry of analogous compounds impact their biological activity profiles?

Q. Advanced

- Enantiomer-Specific Activity : For example, (R)-enantiomers of 4-(methylthio)phenyl derivatives show 3–5× higher receptor binding affinity than (S)-forms.

- Analytical Methods :

- Chiral HPLC : Resolve enantiomers using cellulose-based columns.

- X-ray Crystallography : Determine absolute configuration for structure-activity relationship (SAR) studies.

- Pharmacological Implications : Stereochemistry influences metabolic stability (e.g., CYP450 interactions) and bioavailability .

How can researchers validate the purity of intermediates during multi-step synthesis?

Q. Advanced

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- LC-MS/MS : Detect trace impurities (<0.1%) at each step.

- Thermogravimetric Analysis (TGA) : Assess residual solvents or byproducts after crystallization .

What are the challenges in scaling up the synthesis of this compound from milligram to gram scale?

Q. Advanced

- Heat Transfer : Exothermic reactions (e.g., Mannich steps) require jacketed reactors for temperature control.

- Solvent Recovery : Optimize distillation protocols for DMF or ethanol to reduce costs.

- Catalyst Recycling : Implement flow chemistry systems to reuse Pd-based catalysts, minimizing heavy metal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.